molecular formula C16H15N3O2 B11126675 Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Cat. No.: B11126675
M. Wt: 281.31 g/mol
InChI Key: MSYAQZOXWSIMAW-UHFFFAOYSA-N
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Description

Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a complex organic compound belonging to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a methyl group, a phenyl group, and a carbamate group attached to the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions are optimized to achieve high yields and purity, with the process being reasonably fast and simple to work up.

Industrial Production Methods

Industrial production of this compound may involve multicomponent condensation reactions. For example, 2-aminopyridines can be condensed with arylglyoxals and Meldrum’s acid to produce substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction may produce reduced imidazo[1,2-a]pyridine derivatives. Substitution reactions can yield a variety of substituted imidazo[1,2-a]pyridine compounds, depending on the substituent introduced.

Scientific Research Applications

Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This pathway is crucial for cell growth, proliferation, and survival, making the compound a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

    Zolpidem: A sedative used to treat insomnia.

    Alpidem: An anxiolytic used to treat anxiety disorders.

Uniqueness

Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is unique due to its specific structure and the presence of the carbamate group, which imparts distinct chemical and biological properties. Its ability to interact with the PI3K/AKT/mTOR pathway sets it apart from other similar compounds, making it a promising candidate for further research and development in various fields.

Biological Activity

Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate, identified by its compound ID Y070-0129, is a chemical compound with a molecular formula of C16H15N3O2 and a molecular weight of 281.31 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology.

PropertyValue
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
LogP2.9333
LogD2.8576
Polar Surface Area41.177 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Research indicates that this compound may act as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases, including Alzheimer's disease (AD). Inhibitors of nSMase2 are being explored for their potential to reduce exosome release from neurons, thereby impacting amyloid-beta pathology associated with AD .

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) models. The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported between 2.43–7.84 μM for MDA-MB-231 and 4.98–14.65 μM for HepG2 .

The mechanism underlying this activity appears to involve the disruption of microtubule assembly, indicating that this compound may function as a microtubule-destabilizing agent, which is a common strategy in anticancer drug design.

Neuroprotective Effects

In addition to its anticancer properties, the compound has been investigated for its neuroprotective potential. In vivo studies using mouse models have demonstrated that it can penetrate the blood-brain barrier and exhibit favorable pharmacokinetic properties . Its administration resulted in significant inhibition of nSMase2 activity, leading to reduced inflammation and neuronal damage in models of neurodegeneration.

Case Studies

  • Study on nSMase2 Inhibition : In a recent study, this compound was tested for its ability to inhibit nSMase2 in both normal and 5XFAD mouse models of Alzheimer's disease. Results indicated that the compound effectively reduced exosome release and amyloid plaque formation .
  • Cytotoxicity Evaluation : A series of compounds including this compound were evaluated for their cytotoxic effects on cancer cell lines. The results showed that this compound exhibited significant growth inhibition across multiple cancer types, supporting its potential as an anticancer agent .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

methyl N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

InChI

InChI=1S/C16H15N3O2/c1-11-7-6-10-19-14(11)17-13(12-8-4-3-5-9-12)15(19)18-16(20)21-2/h3-10H,1-2H3,(H,18,20)

InChI Key

MSYAQZOXWSIMAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2NC(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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